
N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide, also known as DOCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DOCA belongs to the class of heterocyclic compounds and has a molecular formula of C17H15N2O3.
作用机制
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It also inhibits the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide is its low toxicity, which makes it suitable for use in lab experiments. N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide. One area of interest is the development of N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, more studies are needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide and its potential therapeutic applications in various disease states.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide is a chemical compound that has shown promising results in various scientific research fields. Its potential therapeutic properties in anti-inflammatory, anti-cancer, and anti-diabetic activities have been extensively studied. N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to have neuroprotective effects and inhibit amyloid-beta aggregation. Although there are some limitations to its use in lab experiments, N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide remains a valuable tool for scientific research. Further studies are needed to fully understand the potential of N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide in various disease states and to develop new derivatives with improved properties.
合成方法
N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-acetylpyridine and 4-hydroxycoumarin in the presence of a base to form the intermediate compound. This intermediate is then further reacted with N-chloroacetyl chloride to yield N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide.
科学研究应用
N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential therapeutic properties in various scientific research fields. It has shown promising results in anti-inflammatory, anti-cancer, and anti-diabetic activities. N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide has also been studied for its neuroprotective effects and its ability to inhibit amyloid-beta aggregation, which is a hallmark of Alzheimer's disease.
属性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(11-18-9-4-3-7-16(18)20)17-13-8-10-21-14-6-2-1-5-12(13)14/h1-7,9,13H,8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBOQTSREXPMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-oxopyridin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7468263.png)

![5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole](/img/structure/B7468278.png)


![3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468284.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7468293.png)
![[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7468306.png)
![3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile](/img/structure/B7468316.png)
